2-chloro-N,N-dimethyl-4-nitrobenzamide
Overview
Description
2-Chloro-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C9H9ClNO3. It is characterized by the presence of a benzamide group, a nitro group, and a chlorine atom on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Chlorination: The compound can be synthesized by first nitration of N,N-dimethylbenzamide to introduce the nitro group, followed by chlorination to introduce the chlorine atom.
Copper-Catalyzed Amidation: Another method involves the copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an oxygen atmosphere. This method is advantageous due to its high yield and efficiency.
Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-N,N-dimethyl-4-aminobenzamide.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the effects of nitro-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N,N-dimethyl-4-nitrobenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, leading to biological effects.
Pathways: The compound may affect pathways related to inflammation, pain, and oxidative stress.
Comparison with Similar Compounds
2-Chloro-N,N-diethyl-4-nitrobenzamide: Similar structure but with ethyl groups instead of methyl groups.
2-Chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: Contains additional methoxy groups on the benzene ring.
Uniqueness: 2-Chloro-N,N-dimethyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXZUKOCUVJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.